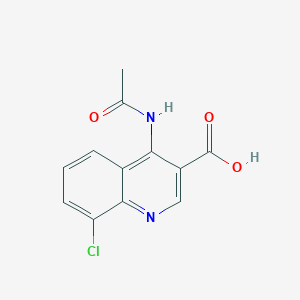
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- : est un composé organique synthétique appartenant à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques, qui sont importants en biochimie en raison de leur rôle dans les acides nucléiques comme l’ADN et l’ARN. Ce composé particulier est caractérisé par ses substituants uniques, qui peuvent conférer des propriétés chimiques et biologiques spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du noyau purine : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction de substituants : Les groupes diéthylaminométhyl et triméthyl peuvent être introduits par des réactions d’alkylation à l’aide de réactifs comme la diéthylamine et l’iodure de méthyle dans des conditions contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour la mise à l’échelle, le rendement et la rentabilité. Cela pourrait inclure :
Réacteurs discontinus ou en écoulement continu : pour gérer efficacement les conditions de réaction.
Techniques de purification : comme la cristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- : peut subir diverses réactions chimiques, notamment :
Oxydation : Cela pourrait impliquer des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants pourraient inclure l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des sites réactifs sur la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Halogénures d’alkyle ou sulfonates en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait conduire à des produits désoxygénés.
Applications de la recherche scientifique
Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- :
Chimie : Comme brique de construction pour des molécules plus complexes.
Biologie : Étudier ses interactions avec les macromolécules biologiques.
Médecine : Applications thérapeutiques potentielles en raison de sa similitude structurelle avec les purines biologiquement actives.
Industrie : Utilisation dans la synthèse de produits pharmaceutiques ou agrochimiques.
Applications De Recherche Scientifique
Purin-6(3H)-one, 8-diethylaminomethyl-2,3,7-trimethyl-:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
Le mécanisme par lequel Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- exerce ses effets impliquerait son interaction avec des cibles moléculaires spécifiques. Celles-ci pourraient inclure :
Enzymes : Inhibition ou activation de l’activité enzymatique.
Récepteurs : Liaison à des récepteurs cellulaires pour moduler les voies de signalisation.
ADN/ARN : Intercalation ou liaison aux acides nucléiques, affectant les processus de réplication ou de transcription.
Comparaison Avec Des Composés Similaires
Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- : peut être comparé à d’autres dérivés de la purine tels que :
Caféine : Un stimulant présent dans le café et le thé.
Théobromine : Présent dans le chocolat, avec des effets stimulants plus doux.
Adénine : Un composant fondamental de l’ADN et de l’ARN.
Unicité
L’unicité de Purin-6(3H)-one, 8-diéthylaminométhyl-2,3,7-triméthyl- réside dans ses substituants spécifiques, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux autres purines.
Propriétés
Numéro CAS |
27979-66-4 |
|---|---|
Formule moléculaire |
C13H21N5O |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
8-(diethylaminomethyl)-2,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C13H21N5O/c1-6-18(7-2)8-10-15-12-11(17(10)5)13(19)14-9(3)16(12)4/h6-8H2,1-5H3 |
Clé InChI |
RZTXMGCVLRCWPE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)
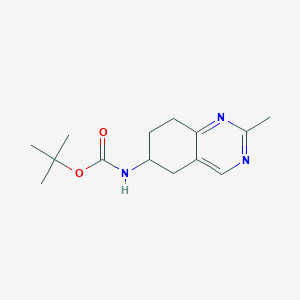
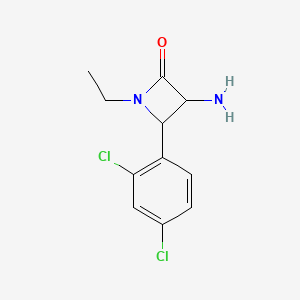


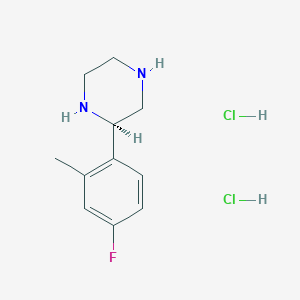
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
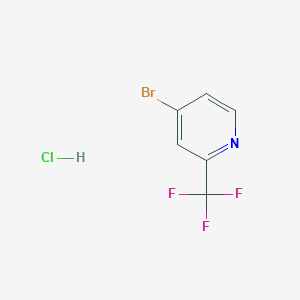


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)


